molecular formula C15H19NO5 B13520943 8-((tert-Butoxycarbonyl)amino)chromane-3-carboxylic acid

8-((tert-Butoxycarbonyl)amino)chromane-3-carboxylic acid

Cat. No.: B13520943
M. Wt: 293.31 g/mol
InChI Key: AECQWJVVMOQRDW-UHFFFAOYSA-N
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Description

8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves multiple steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde group on the benzopyran ring.

    Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products depend on the nucleophile used and may include various substituted derivatives.

Scientific Research Applications

8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[(tert-butoxy)carbonyl]amino}-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
  • (tert-butoxy)carbonyl L-His (Trt)-Aib-OH
  • (tert-butoxy)carbonyl Arg (Boc)2-OH

Uniqueness

8-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its specific benzopyran structure combined with the Boc-protected amino group. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11-6-4-5-9-7-10(13(17)18)8-20-12(9)11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

AECQWJVVMOQRDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1OCC(C2)C(=O)O

Origin of Product

United States

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